6-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-2,3'-bipyridine-5-carbonitrile
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Overview
Description
6-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-2,3’-bipyridine-5-carbonitrile is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-2,3’-bipyridine-5-carbonitrile typically involves multiple steps. One common approach starts with the preparation of the 6-chloro-1,3-benzodioxole moiety, which can be synthesized from catechol and disubstituted halomethanes under alkaline conditions . This intermediate is then reacted with a suitable thiol to introduce the sulfanyl group. The bipyridine moiety is synthesized separately and then coupled with the benzodioxole derivative under conditions that promote the formation of the carbonitrile group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
6-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-2,3’-bipyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can introduce a variety of functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: The compound may find use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-2,3’-bipyridine-5-carbonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: Shares the benzodioxole moiety but lacks the bipyridine and carbonitrile groups.
6-Chloro-1,3-benzodioxole: Similar structure but without the sulfanyl and bipyridine groups.
2,3’-Bipyridine: Contains the bipyridine moiety but lacks the benzodioxole and sulfanyl groups.
Uniqueness
6-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-2,3’-bipyridine-5-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C19H12ClN3O2S |
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Molecular Weight |
381.8 g/mol |
IUPAC Name |
2-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-6-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C19H12ClN3O2S/c20-15-7-18-17(24-11-25-18)6-14(15)10-26-19-12(8-21)3-4-16(23-19)13-2-1-5-22-9-13/h1-7,9H,10-11H2 |
InChI Key |
SZPPVNVSEWQJFS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CSC3=C(C=CC(=N3)C4=CN=CC=C4)C#N)Cl |
Origin of Product |
United States |
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